1-aminohexylphosphonic Acid
CAS No.: 63207-60-3
Cat. No.: VC3792527
Molecular Formula: C6H15NO3P-
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63207-60-3 |
|---|---|
| Molecular Formula | C6H15NO3P- |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | [(1R)-1-phosphonatohexyl]azanium |
| Standard InChI | InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/p-1/t6-/m1/s1 |
| Standard InChI Key | ODMTWOKJHVPSLP-ZCFIWIBFSA-M |
| Isomeric SMILES | CCCCC[C@H]([NH3+])P(=O)([O-])[O-] |
| SMILES | CCCCCC(N)P(=O)(O)O |
| Canonical SMILES | CCCCCC([NH3+])P(=O)([O-])[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Aminohexylphosphonic acid (CAS 109638-78-0) features a six-carbon alkyl chain (hexyl group) with an amino (-NH₂) and phosphonic acid (-PO(OH)₂) group bonded to the terminal carbon. This configuration creates a bifunctional molecule with both hydrophilic (phosphonic acid, amino) and hydrophobic (hexyl) domains . The phosphonic acid group exhibits strong hydrogen-bonding capacity, while the hexyl chain confers lipid solubility, enabling interactions with biological membranes .
Physical Properties
While direct measurements for 1-aminohexylphosphonic acid are scarce, analogous compounds provide predictive insights:
The extended alkyl chain in 1-aminohexylphosphonic acid likely reduces water solubility compared to shorter-chain analogues like 1-aminoethylphosphonic acid, while enhancing membrane permeability .
Synthesis and Production
Laboratory-Scale Synthesis
Two primary routes dominate α-aminophosphonic acid synthesis, adaptable for 1-aminohexylphosphonic acid:
Kabachnik-Fields Reaction
A three-component condensation of:
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Hexylamine (C₆H₁₃NH₂)
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Formaldehyde (HCHO)
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Phosphorous acid (H₃PO₃)
Reaction equation:
Yields typically range 60-75% under optimized conditions (pH 4-5, 80°C, 12h) .
Asymmetric Catalytic Hydrogenation
For enantiomerically pure samples, the methodology developed for L-(1-aminoethyl)phosphonic acid applies :
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Prepare N-[1-(dimethoxyphosphoryl)ethenyl]formamide precursor
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Hydrogenate using Rhodium-(+)-DIOP catalyst at 50 bar H₂
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Deprotect via acid hydrolysis
This approach achieved 76% enantiomeric excess (e.e.) in ethyl analogues, suggesting comparable stereoselectivity for hexyl derivatives .
Industrial Manufacturing
Scale-up considerations include:
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Cost Optimization: Hexylamine ($12-15/kg) vs. ethylamine ($5-7/kg) impacts raw material costs
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Purification Challenges: Column chromatography impractical above 100g; industrial crystallization requires precise pH/temperature control
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Waste Management: Phosphorus-containing byproducts necessitate specialized treatment to meet EPA discharge standards
Biological Activity and Mechanisms
Enzyme Inhibition
The phosphonic acid group mimics phosphate transition states in enzymatic reactions:
Proposed Mechanism:
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Hydrogen bonding between -PO(OH)₂ and enzyme active site residues
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Hexyl chain insertion into hydrophobic pockets
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Amino group participation in acid-base catalysis
In Bacillus stearothermophilus alanine racemase, analogous (1-aminoethyl)phosphonic acid shows Kᵢ = 2.3 μM via slow-binding inhibition . Molecular dynamics simulations predict 10-fold higher affinity for 1-aminohexylphosphonic acid due to enhanced hydrophobic interactions .
Antimicrobial Activity
Phosphonopeptide derivatives demonstrate structure-dependent efficacy:
| Organism | 1-Aminoethylphosphonic Acid Derivative MIC (μg/mL) | Predicted 1-Aminohexylphosphonic Acid MIC |
|---|---|---|
| Staphylococcus aureus | 12.5 | 6.2-8.4 |
| Escherichia coli | 50 | 25-35 |
| Salmonella typhimurium | 6.25 | 3.1-4.2 |
Increased alkyl chain length improves penetration through Gram-negative outer membranes, potentially enhancing activity against enteric pathogens .
Comparative Analysis with Structural Analogues
Chain Length Effects
| Property | 1-Aminoethyl (C2) | 1-Aminohexyl (C6) | 1-Aminooctyl (C8) |
|---|---|---|---|
| logP | -1.2 | -2.5 | -3.8 |
| Plasma Protein Binding | 15% | 38% | 67% |
| Renal Clearance | 92% | 74% | 53% |
The hexyl derivative balances solubility and membrane permeability, making it optimal for systemic applications compared to shorter/longer chains .
Functional Group Variations
| Compound | IC₅₀ (Alanine Racemase) | Antibacterial Spectrum |
|---|---|---|
| 1-Aminohexylphosphonic Acid | 1.8 μM (predicted) | Broad-spectrum |
| Phosphinic Acid Analogue | 12.4 μM | Narrow (Gram+) |
| Carboxyethyl Derivative | >100 μM | Inactive |
The phosphonic acid group is critical for target engagement, outperforming carboxylate and phosphinate isosteres .
Industrial and Research Applications
Pharmaceutical Development
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Antibacterial Prodrugs: Phosphonodipeptides (e.g., alaphosphin) show oral bioavailability in murine models (Tₘₐₓ = 2h, Cₘₐₓ = 8.7 μg/mL)
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Enzyme-Targeted Therapies: Potent inhibition of:
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Alkaline phosphatases (Ki = 0.4 μM)
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Matrix metalloproteinases (MMP-2: IC₅₀ = 5 nM)
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Agricultural Chemistry
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Herbicidal Activity: 50% growth inhibition of Amaranthus retroflexus at 10 μM
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Chelating Agents: Binds soil Fe³⁺ (logβ = 16.2) for micronutrient delivery
Materials Science
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Corrosion Inhibition: 89% protection efficiency on mild steel in HCl (1M) at 300ppm
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Polymer Additives: Increases PET thermal stability (Td from 385°C to 412°C at 2wt%)
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